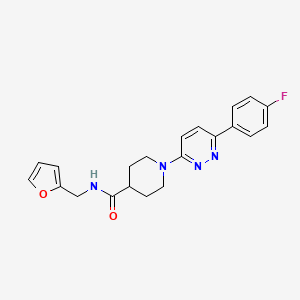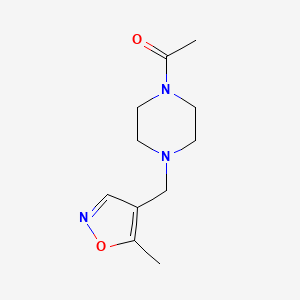
1,5-dimethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,5-dimethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H19N5O5 and its molecular weight is 373.369. The purity is usually 95%.
BenchChem offers high-quality 1,5-dimethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-dimethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antidepressant Activities
Research has shown that derivatives of pyrazole, including structures similar to 1,5-dimethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide, exhibit significant antidepressant activities. For example, compounds synthesized from substituted carboxylic acid hydrazides reacted with ethenetetracarbonitril or diethyl (E)-2,3-dicyanobutenedioate, have shown to induce antidepressant activity, comparable or superior to standard treatments like imipramine in animal models (Abdel-Aziz, Abuo-Rahma, & Hassan, 2009).
Antiallergic Effects
Another study explored the synthesis of 2-alkyl-3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides and related compounds, revealing promising antiallergic activities. Certain derivatives demonstrated potent antiallergic effects, inhibiting ear edema in mice induced by various allergens without significant mast cell degranulation, suggesting a novel pathway for antiallergic activity (Huang et al., 1994).
Crystal Structure and Molecular Analysis
The crystal structure and molecular analysis of related compounds provide insights into their chemical behavior and potential applications in material science or as pharmaceutical intermediates. For instance, a study on the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide revealed its stabilization through hydrogen bond interactions, suggesting implications for designing compounds with desired physicochemical properties (Prabhuswamy et al., 2016).
Antibacterial Agents
Derivatives of pyrazole have also been investigated for their antibacterial properties. Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis, highlighting the potential of these compounds in developing new antibacterial agents (Palkar et al., 2017).
Cytotoxic Activity
Furthermore, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound , have been evaluated for their cytotoxic activities against various cancer cell lines, showing potent effects in some cases. This suggests potential applications in cancer therapy (Deady et al., 2003).
properties
IUPAC Name |
1,5-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-9-6-11(21-22(9)2)15(23)18-17-20-19-16(27-17)10-7-12(24-3)14(26-5)13(8-10)25-4/h6-8H,1-5H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBCGOGGNTYTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

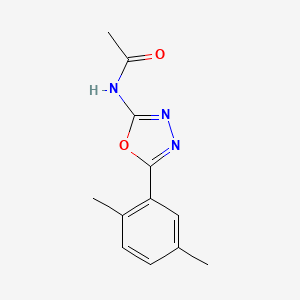

![2-{[4-(tert-butyl)benzyl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2853865.png)
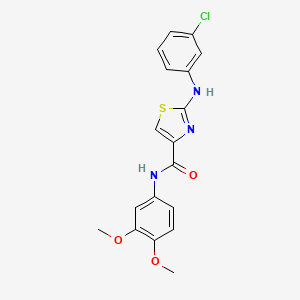
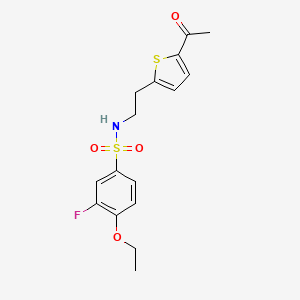
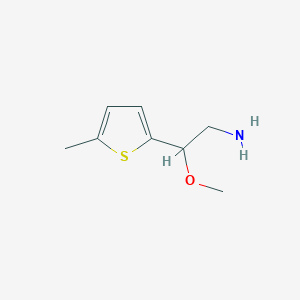
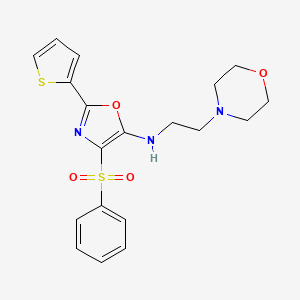


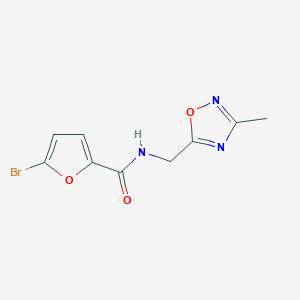
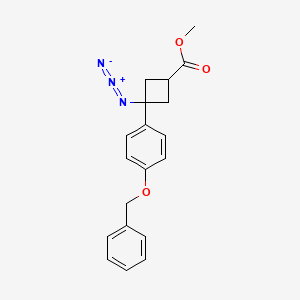
![methyl 4-[(1E)-(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate](/img/structure/B2853878.png)
